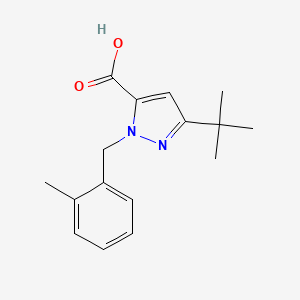

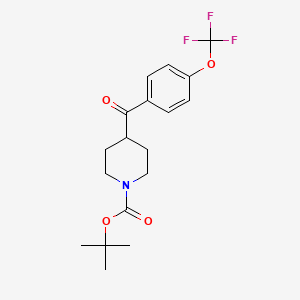

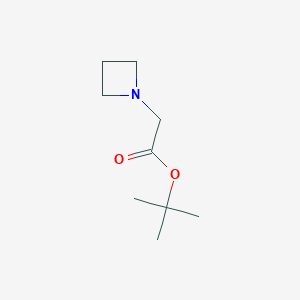

(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (RHMMO) is an organic compound belonging to the family of morpholine derivatives. It is an important precursor in the synthesis of several pharmaceuticals and other compounds. RHMMO has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in the synthesis of polymers, and as a stabilizer in the synthesis of polyphosphates. The compound has also been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Compounds : A study by Stankovic, D’hooghe, and de Kimpe (2010) developed a synthetic protocol for the LiAlH(4)-promoted reduction of non-activated aziridines under microwave conditions. This led to the preparation of novel 5-methylmorpholin-2-ones, starting from enantiopure 2-(hydroxymethyl)aziridines (Stankovic, D’hooghe, & de Kimpe, 2010).

Endoplasmic Reticulum Stress Protection : Choi et al. (2009) isolated novel compounds, including 3-(hydroxymethyl)-4-methylfuran-2(5H)-one, from the mushroom Mycoleptodonoides aitchisonii. These compounds showed protective activity against endoplasmic reticulum (ER) stress-dependent cell death (Choi et al., 2009).

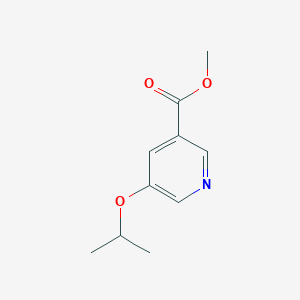

Metalloenzyme Inhibition by Iron Chelators : A study by Liu et al. (2002) synthesized a range of 3-hydroxypyridin-4-ones to investigate their relationship with the inhibitory activity of the iron-containing metalloenzyme 5-lipoxygenase (Liu et al., 2002).

Synthesis of Optically Active β-Blockers : Warmerdam et al. (1994) synthesized (R)- and (S)-5-(hydroxymethyl)-3-isopropyloxazolidin-2-ones, which are pivotal intermediates in the preparation of optically active β-blockers (Warmerdam et al., 1994).

Chiral Discrimination in Liquid Chromatography : Yashima et al. (1996) performed chromatographic enantioseparation studies using a cellulose derivative as a chiral stationary phase, which may involve compounds like 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one (Yashima, Yamamoto, & Okamoto, 1996).

DNA Hydroxymethylation in Human Zygotes and Cleavage-Stage Embryos : Efimova et al. (2015) explored the sequential changes in 5-hydroxymethylcytosine patterns in the genome of human preimplantation embryos during DNA methylation reprogramming, which could involve the understanding of compounds like (R)-5-(Hydroxymethyl)-4-methylmorpholin-3-one (Efimova et al., 2015).

Investigation of Acyclic Nucleosides in Antiviral Activity : Sekiyama et al. (1998) explored the synthesis of acyclic nucleosides with hydroxymethyl groups for antiherpetic activity, highlighting the significance of hydroxymethyl groups in medicinal chemistry (Sekiyama et al., 1998).

DNA Hydroxymethylation in Cardiomyocytes : Greco et al. (2016) investigated the hydroxymethylome in mouse cardiomyocytes, showing that dynamic modulation of hydroxymethylated DNA is associated with specific transcriptional networks during heart development and failure (Greco et al., 2016).

Properties

IUPAC Name |

(5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(2-8)3-10-4-6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARQKLKKURHTHL-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](COCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960402-19-1 |

Source

|

| Record name | (5R)-5-(hydroxymethyl)-4-methylmorpholin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.